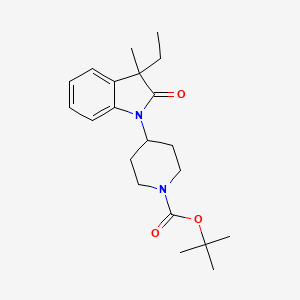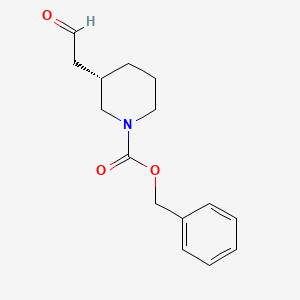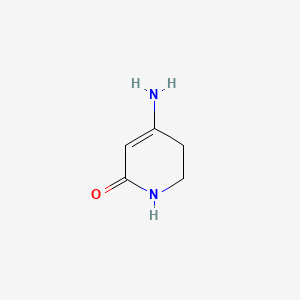![molecular formula C6H10N2S2 B578122 ({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine CAS No. 1210255-77-8](/img/structure/B578122.png)
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . Structurally, amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .
Synthesis Analysis
Amines can be synthesized through several methods. One common method is the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine, which is then reduced to an amine using a hydride reducing agent .Molecular Structure Analysis
Amines can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group, then that amine is considered primary. Two carbon-containing groups make an amine secondary, and three groups make it tertiary .Chemical Reactions Analysis
The main chemical property of amines is their ability to act as weak organic bases . Since they are bases, amines will react with acids to form salts soluble in water, including those amines that are not very soluble in water .Physical And Chemical Properties Analysis
Amines have a variety of physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor . The physical properties of amines depend on their structure and the presence of polar N-H bonds and nonpolar C-H bonds .Safety And Hazards
Future Directions
The future directions of amine research are vast and varied. Amines are used in a wide range of applications, from the production of pharmaceuticals to the manufacture of polymers and dyes. Future research will likely continue to explore new synthesis methods, new applications, and a deeper understanding of the biological roles and mechanisms of action of amines .
properties
IUPAC Name |
[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-9-4-6-8-5(2-7)3-10-6/h3H,2,4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCMJBJXBKYRON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CS1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)




![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)




